1,3-Dimethyladamantane
Overview
Description
1,3-Dimethyladamantane (1,3-DMA) is a derivative of adamantane, a unique cage-like structure that is a cornerstone in the field of supramolecular chemistry and material science. The molecule consists of a diamondoid structure with two methyl groups attached at the 1 and 3 positions of the adamantane framework .
Synthesis Analysis
The synthesis of 1,3-DMA has been achieved through a process starting from perhydroacenaphthene, using AlCl_3 as a catalyst at 70°C for 1 hour. This method resulted in a 66.9% total yield, and the structure of the synthesized compound was confirmed by ^1H NMR and IR spectroscopy .
Molecular Structure Analysis
The molecular structure of 1,3-DMA has been studied using spectroscopic techniques. IR and Raman spectroscopy, along with proton spin–lattice relaxation time measurements, have been employed to investigate the order–disorder phase transition in 1,3-DMA. These studies suggest that the ordered phase of 1,3-DMA may have an orthorhombic or monoclinic structure with at least two molecules per unit cell .
Chemical Reactions Analysis
1,3-DMA undergoes various chemical reactions, including biomimetic oxidation and photoinitiated oxidation. In a Gif-type system containing Fe^2+ salt, picolinic acid, and pyridine, 1,3-DMA is oxidized to form a tertiary alcohol through the intermediate formation of a radical cation . Additionally, photoinitiated oxidation in the presence of group VI and VIII metal complexes leads to a variety of products, including alcohols, ketones, and keto alcohols . The oxidation of 1,3-DMA by hydrogen peroxide in the presence of lacuna polyoxometallates has also been established, with the nature of the polyoxometallate influencing the selectivity towards tertiary or secondary carbon atom oxidation .
Physical and Chemical Properties Analysis
The thermodynamic properties of 1,3-DMA have been extensively studied. The boiling temperature, vapor pressure, and enthalpy of vaporization have been measured, with the normal boiling temperature being 476.53 K and the enthalpy of vaporization at 308.15 K being 49.21 ± 0.2 kJ·mol^−1 . The heat capacity of 1,3-DMA has been measured over a wide temperature range, revealing the existence of two crystalline phases and a solid-to-solid transition before fusion into a plastic crystalline phase . The densities of the liquid phase have also been measured at various temperatures .
Scientific Research Applications
Thermodynamic Properties and Phase Transitions
1,3-Dimethyladamantane (1,3-DMA) has been extensively studied for its thermodynamic properties. Research demonstrates that 1,3-DMA exists in multiple crystalline phases and undergoes solid-to-solid transitions, as well as fusion, with quantifiable changes in temperature, enthalpy, and entropy. These properties are critical for understanding the compound's behavior in various states (Varushchenko et al., 2005). Additionally, the molecule's order-disorder phase transition has been investigated using spectroscopic methods, revealing insights into its molecular motion and barriers to this motion (Huang et al., 1991).
Synthesis and Chemical Reactions
The synthesis of 1,3-DMA has been achieved from perhydroacenaphthene, providing a pathway for its production. This synthesis involves using AlCl_3 as a catalyst, highlighting the compound's chemical reactivity and potential for further chemical transformations (Kong Li-chun, 2006). Moreover, studies on the photoinitiated oxidation of 1,3-DMA by air oxygen in the presence of metal complexes have been conducted, showing the compound's susceptibility to oxidation and potential for forming various products (Nekhayev et al., 1995).
Thermal Stability and Fuel Applications
1,3-DMA's thermal stability under different conditions has been a subject of interest, particularly regarding its potential as a high energy-density hydrocarbon fuel. Studies have determined its thermal decomposition kinetics, providing valuable data for its application in energy-related fields (Qin et al., 2014).
Physical Properties of Mixtures
The physical properties of 1,3-DMA in mixtures with other compounds have also been investigated. This includes studies on densities, viscosities, surface tensions, and refractive indices of binary mixtures of 1,3-DMA with various alkanes, which are crucial for understanding its interactions and behavior in mixed states (Qin et al., 2014).
Safety and Reaction Hazard Evaluation
Safety evaluations of reactions involving 1,3-DMA, such as its reaction with sulfuric acid and acetonitrile, have been conducted to identify inherent hazards. This information is vital for process design and ensuring safe handling of the compound in industrial settings (Veedhi & Babu, 2013).
Oxidation Mechanisms
Research into the oxidation mechanisms of 1,3-DMA, including the analysis of oxidation products and proposed mechanisms involving radical cations, has been conducted. This adds to the understanding of its reactivity under oxidative conditions (Shchapin et al., 2006).
Synthesis of Functional Derivatives
The synthesis of functional derivatives of 1,3-DMA, such as 1,3-dicarbonyl adamantanes, has been explored. This research provides pathways for creating new compounds with varied applications (Akhrem et al., 2012).
Safety And Hazards
1,3-Dimethyladamantane is a flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately and the skin should be rinsed with water or shower .
Future Directions
The polymorphism of 1,3-dimethyladamantane has been studied by X-ray powder diffraction, density measurements, and differential scanning calorimetry at normal and high-pressure . The stability temperature domain of the plastic phases increases with pressure . The ability to form the plastic phase for these compounds as well as a series of adamantanes derivatives is analyzed through the globularity and asphericity parameters derived from the Hirshfeld surface analysis .
properties
IUPAC Name |
1,3-dimethyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNOIUTVJRWADX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049439 | |
Record name | 1,3-Dimethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyladamantane | |
CAS RN |
702-79-4 | |
Record name | 1,3-Dimethyladamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=702-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-3-Dimethyladamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyltricyclo[3.3.1.13,7]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DIMETHYLADAMANTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96G4OD5Z59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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